[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid
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Overview
Description
[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid: is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid typically involves multi-step organic reactions. The starting materials often include purine derivatives and various alkylating agents. The reaction conditions may involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the alkylation and subsequent cyclization reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the imidazo[2,1-f]purin ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation of the methoxypropyl group can yield [8-(3-formylpropyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid.
- Reduction of the carbonyl groups can produce [8-(3-methoxypropyl)-1,6,7-trimethyl-2-hydroxy-4-oxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid.
- Substitution reactions can generate a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating nucleic acid interactions.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for therapeutic development.
Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups enable its incorporation into polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of [8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity by occupying the active site or altering the enzyme’s conformation. Additionally, it may interact with nucleic acids, affecting processes such as replication and transcription.
Comparison with Similar Compounds
- [8-(3-hydroxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid
- [8-(3-aminopropyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid
- [8-(3-chloropropyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid
Uniqueness: The uniqueness of [8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid lies in its methoxypropyl group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H21N5O5 |
---|---|
Molecular Weight |
363.37 g/mol |
IUPAC Name |
2-[6-(3-methoxypropyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid |
InChI |
InChI=1S/C16H21N5O5/c1-9-10(2)21-12-13(17-15(21)19(9)6-5-7-26-4)18(3)16(25)20(14(12)24)8-11(22)23/h5-8H2,1-4H3,(H,22,23) |
InChI Key |
VMIGOUKVZKVFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC(=O)O)C)C |
Origin of Product |
United States |
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